Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate

Description

Molecular Architecture and IUPAC Nomenclature

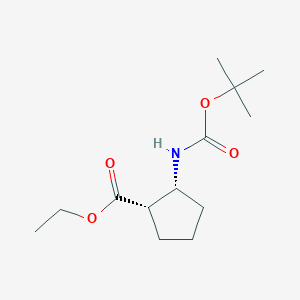

The molecular architecture of ethyl (1S,2R)-2-(tert-butoxycarbonyl-amino)cyclopentanecarboxylate is characterized by a five-membered cyclopentane ring bearing two functional substituents positioned at adjacent carbon atoms. The compound possesses the molecular formula C₁₃H₂₃NO₄ with a molecular weight of 257.33 g/mol, as confirmed by mass spectrometric analysis and structural characterization studies. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl (1S,2R)-2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylate, which precisely describes the spatial arrangement of all functional groups and stereochemical designations.

The structural framework consists of three primary functional components: an ethyl ester group attached to the carboxylic acid functionality at the 1-position, a tert-butoxycarbonyl-protected amino group at the 2-position, and the underlying cyclopentane ring system that provides the structural backbone. The tert-butoxycarbonyl protecting group serves as a crucial element in synthetic applications, providing stability to the amino functionality while allowing for selective chemical transformations at other positions within the molecule. The ethyl ester moiety contributes to the compound's solubility characteristics and provides a reactive site for further synthetic elaboration through hydrolysis or transesterification reactions.

The compound's Chemical Abstracts Service registry number 1140972-31-1 provides unambiguous identification in chemical databases and literature searches. The International Chemical Identifier key MHYUFBHMDDIXTD-VHSXEESVSA-N offers additional verification of the compound's identity and stereochemical specification. Spectroscopic characterization typically reveals distinctive nuclear magnetic resonance signals corresponding to the cyclopentane ring protons, the tert-butoxycarbonyl methyl groups, and the ethyl ester functionality, providing comprehensive structural confirmation through advanced analytical techniques.

Conformational Dynamics of the Cyclopentane Ring System

The conformational behavior of the cyclopentane ring system in ethyl (1S,2R)-2-(tert-butoxycarbonyl-amino)cyclopentanecarboxylate exhibits remarkable complexity due to the inherent flexibility of five-membered rings and the steric influence of the attached functional groups. Cyclopentane rings are known to adopt non-planar conformations to minimize both angular strain and torsional strain, with the most commonly observed conformations being the envelope and half-chair geometries. In the envelope conformation, four of the ring carbon atoms reside in the same plane while one carbon atom is displaced out of this plane, creating a structure that resembles an envelope with its flap lifted.

The energy difference between the envelope and half-chair conformations in unsubstituted cyclopentane is relatively small, approximately 0.5 kilocalories per mole, with the envelope conformation being slightly more stable. However, the presence of bulky substituents such as the tert-butoxycarbonyl-amino group and the ethyl ester functionality significantly influences this conformational equilibrium. The half-chair conformation features three carbon atoms in a planar arrangement with two carbon atoms displaced on opposite sides of this plane, providing an alternative geometry that can accommodate steric interactions between substituents.

Research has demonstrated that cyclopentane rings undergo rapid conformational interconversion at room temperature through a process known as pseudorotation, where each carbon atom sequentially occupies the out-of-plane position in the envelope conformation. This dynamic behavior is particularly important for ethyl (1S,2R)-2-(tert-butoxycarbonyl-amino)cyclopentanecarboxylate because the relative orientations of the amino and ester substituents continuously change during this process, affecting both the molecule's three-dimensional shape and its reactivity profile. The energy barrier for this conformational interconversion is typically low, allowing rapid equilibration between different conformational states under ambient conditions.

The introduction of substituents at the 1- and 2-positions of the cyclopentane ring creates additional steric interactions that can stabilize particular conformational arrangements. The tert-butoxycarbonyl group, being particularly bulky, tends to favor conformations that minimize steric clashes with the ethyl ester group and the ring hydrogen atoms. Computational studies and nuclear magnetic resonance analysis have provided insights into the preferred conformational states of this compound, revealing that the envelope conformation with the substituted carbon atoms positioned to minimize steric interactions represents the most energetically favorable arrangement.

Chirality and Absolute Configuration Determination

The stereochemical complexity of ethyl (1S,2R)-2-(tert-butoxycarbonyl-amino)cyclopentanecarboxylate arises from the presence of two asymmetric carbon centers within the cyclopentane ring, creating the potential for four distinct stereoisomeric forms. The absolute configuration designation (1S,2R) precisely defines the spatial arrangement of substituents around each chiral center according to the Cahn-Ingold-Prelog priority rules. At the 1-position, the S-configuration indicates that when viewing the carbon center with the lowest priority group (hydrogen) pointing away from the observer, the remaining three groups are arranged in counterclockwise order of decreasing priority. Similarly, the R-configuration at the 2-position describes a clockwise arrangement of priority groups when viewed from the appropriate perspective.

The determination of absolute configuration for this compound requires sophisticated analytical techniques, with nuclear magnetic resonance spectroscopy playing a central role in stereochemical analysis. Recent advances in chiral nuclear magnetic resonance methodology have enabled researchers to reliably assess enantiomeric purity and configurational assignments using chiral discriminating agents. These studies have demonstrated that the use of quinine as a chiral auxiliary allows for effective enantiodiscrimination, providing distinct nuclear magnetic resonance signals for different stereoisomers that can be integrated to determine enantiomeric composition with high precision.

The significance of absolute configuration extends beyond mere structural description, as different stereoisomers can exhibit dramatically different biological activities and chemical reactivities. Research investigating the biological properties of related 2-aminocyclopentanecarboxylic acid derivatives has shown that the (1S,2R) configuration can confer specific receptor binding properties and enzymatic interactions that differ markedly from other stereoisomeric forms. For instance, studies of morphiceptin analogs containing cis-2-aminocyclopentanecarboxylic acid residues revealed that compounds with the (1S,2R) configuration showed activity at μ-opioid receptors while remaining inactive at δ-opioid receptors, demonstrating high selectivity based on stereochemical arrangement.

X-ray crystallographic analysis has provided definitive confirmation of absolute configuration in related compounds, revealing detailed three-dimensional structural information that supports nuclear magnetic resonance-based configurational assignments. These studies have shown that the spatial arrangement of functional groups in the (1S,2R) configuration creates specific intermolecular interaction patterns that influence both solid-state packing and solution-phase behavior. The combination of spectroscopic, crystallographic, and computational approaches has established a comprehensive understanding of the stereochemical properties of this important class of cyclic amino acid derivatives.

Comparative Analysis of Diastereomeric Forms

The systematic comparison of ethyl (1S,2R)-2-(tert-butoxycarbonyl-amino)cyclopentanecarboxylate with its diastereomeric counterparts reveals fundamental insights into the relationship between stereochemical configuration and molecular properties. The four possible stereoisomers of this compound system can be classified into two diastereomeric pairs: the (1S,2R) and (1R,2S) enantiomers form one pair, while the (1S,2S) and (1R,2R) enantiomers constitute the second diastereomeric pair. These diastereomeric relationships result in distinct physical, chemical, and spectroscopic properties that can be experimentally differentiated and characterized.

Nuclear magnetic resonance spectroscopic analysis has proven particularly valuable for distinguishing between diastereomeric forms, as these compounds exhibit different chemical shift patterns and coupling constants due to their distinct three-dimensional arrangements. Research has demonstrated that the nuclear magnetic resonance signals corresponding to the cyclopentane ring protons show characteristic splitting patterns and chemical shift differences that allow for unambiguous identification of each diastereomeric form. The use of two-dimensional nuclear magnetic resonance techniques, including nuclear Overhauser effect spectroscopy, has provided detailed information about through-space interactions between different parts of the molecule, enabling researchers to assign stereochemical configurations with high confidence.

The following table presents a comparative analysis of key properties for the major diastereomeric forms:

| Stereoisomer | Chemical Abstracts Service Number | Optical Rotation | Melting Point Range | Nuclear Magnetic Resonance Characteristic |

|---|---|---|---|---|

| (1S,2R) | 1140972-31-1 | [α]D not reported | Not specified | Characteristic envelope conformation signals |

| (1R,2S) | 1140972-29-7 | [α]D opposite to (1S,2R) | Not specified | Mirror image nuclear magnetic resonance pattern |

| (1S,2S) | 143679-80-5 | [α]D = +38 to +48° (c=1, methanol) | Not specified | Distinct coupling patterns from trans isomers |

| (1R,2R) | 245115-25-7 | [α]D = -40 ± 2° (c=1, methanol) | Not specified | Enantiomeric to (1S,2S) form |

The synthetic accessibility of different diastereomeric forms varies considerably, with some stereoisomers being more readily obtained through specific synthetic routes. Research has shown that scalable synthesis of all four stereoisomers can be achieved from common precursors, although the efficiency and selectivity of individual transformations may differ significantly. The development of stereoselective synthetic methodologies has enabled researchers to access specific diastereomeric forms with high enantiomeric purity, facilitating detailed comparative studies of their properties and applications.

Conformational analysis of diastereomeric forms reveals that the relative positioning of the amino and ester substituents significantly influences the preferred ring conformations and the overall molecular shape. The trans-relationship between substituents in the (1S,2R) and (1R,2S) forms typically results in different conformational preferences compared to the cis-relationship found in the (1S,2S) and (1R,2R) diastereomers. These conformational differences have important implications for molecular recognition processes, enzymatic interactions, and the design of peptidomimetic compounds that incorporate these structural elements.

Properties

IUPAC Name |

ethyl (1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-5-17-11(15)9-7-6-8-10(9)14-12(16)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYUFBHMDDIXTD-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCC[C@H]1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693930 | |

| Record name | Ethyl (1S,2R)-2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1140972-31-1 | |

| Record name | Ethyl (1S,2R)-2-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopentanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1140972-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (1S,2R)-2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination of 2-Oxocyclopentane Carboxylic Acid Ethyl Ester

A prominent approach involves the reductive amination of the ketoester precursor, 2-oxocyclopentane carboxylic acid ethyl ester, with chiral amines such as (S)-α-phenylethylamine to introduce the amino functionality stereoselectively. This reaction can be summarized as follows:

- Step 1: Formation of imine intermediate by condensation of the ketoester with (S)-α-phenylethylamine.

- Step 2: Reduction of the imine to the corresponding amino ester using sodium borohydride (NaBH4) in isobutyric acid, a method that ensures complete conversion and avoids side reactions common with other reductants or solvents.

- Step 3: Epimerization of the initially formed cis-adduct to the desired trans-isomer by treatment with sodium ethoxide in ethanol at 30–35 °C overnight, shifting the diastereomeric ratio favorably towards the trans-isomer.

This method yields the ethyl amino ester intermediate with high stereoselectivity and purity after subsequent crystallizations (up to 40% overall yield from ketoester).

Protecting Group Installation: Boc Protection

The amino group is protected using the tert-butoxycarbonyl (Boc) group to afford the Boc-amino derivative. This step is crucial for stability and further synthetic manipulations. Typically, the Boc protection is introduced after obtaining the free amine by:

- Decomposition of the salt form of the amino ester (e.g., hydrobromide salt) to free amine.

- Reaction with di-tert-butyl dicarbonate (Boc2O) under mild conditions to install the Boc protecting group selectively on the amino function.

This protection strategy is well-established and ensures the compound is suitable for peptide synthesis applications.

Purification and Crystallization Techniques

Purification of stereoisomers is critical due to the presence of multiple diastereomers and enantiomers. Several methods have been employed:

- Crystallization with Chiral Acids: The use of dibenzoyl-D-tartaric acid (DBTA) as a resolving agent allows selective crystallization of the desired stereoisomer salt, effectively removing impurities and enhancing enantiomeric purity. Repeated crystallization from acetonitrile or acetonitrile/water mixtures improves yield and purity.

- Hydrobromide Salt Formation: Conversion to hydrobromide salts facilitates crystallization and purification, enabling clean isolation of the target compound.

Analytical Characterization and Enantiomeric Purity Assessment

The stereochemical integrity and purity of this compound are confirmed by:

- NMR Spectroscopy: Use of chiral solvating agents (CSA) in ^1H NMR enables differentiation of stereoisomers. The presence of distinct carbamate isomers (cis and trans) can be observed, confirming stereochemical assignments.

- X-ray Crystallography: Single crystal X-ray diffraction of the salt complexes (e.g., hydrobromide and DBTA salts) confirms the absolute configuration and intermolecular interactions that stabilize the stereoisomer.

Formulation and Stock Solution Preparation

For practical applications, especially in biological assays, stock solutions of this compound are prepared with precise molarity calculations. A typical preparation table is as follows:

| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 3.8861 | 0.7772 | 0.3886 |

| 5 mg | 19.4303 | 3.8861 | 1.943 |

| 10 mg | 38.8606 | 7.7721 | 3.8861 |

Physical methods such as vortexing, ultrasound, or hot water bath can be used to aid dissolution during stock solution preparation. For in vivo formulations, stepwise addition of solvents like DMSO, PEG300, Tween 80, and water or corn oil is recommended to ensure clarity and stability of the solution.

Summary Table of Key Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Reductive amination of ketoester | (S)-α-phenylethylamine, NaBH4 in isobutyric acid | Amino ester intermediate, ~40% yield after crystallization |

| 2 | Epimerization to trans-isomer | Sodium ethoxide in ethanol, 30–35 °C, overnight | Favor trans-isomer formation |

| 3 | Salt formation and purification | Hydrobromide salt, DBTA crystallization | High purity, enantiomeric enrichment |

| 4 | Boc protection of amino group | Boc2O under mild conditions | Boc-amino protected ester |

| 5 | Stock solution preparation | DMSO, PEG300, Tween 80, water/corn oil | Clear, stable solutions for use |

Research Findings and Considerations

- The reductive amination approach combined with epimerization is scalable and flexible for producing all stereoisomers of 2-aminocyclopentanecarboxylic acid derivatives, including this compound.

- Crystallization with chiral acids like DBTA is an effective alternative to enzymatic resolution, avoiding issues related to enzyme availability and reaction conditions.

- The choice of solvents and bases during purification and protection steps significantly affects yield and stereochemical purity, with potassium bicarbonate favored over sodium bicarbonate for Boc protection reactions due to better solubility and extraction properties.

- Analytical techniques such as NMR with chiral solvating agents and X-ray crystallography are essential for confirming stereochemistry and purity, ensuring the compound's suitability for downstream applications.

This detailed overview synthesizes current, authoritative research and practical protocols for the preparation of this compound, providing a valuable resource for chemists engaged in stereoselective amino acid derivative synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the boc-protected amino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate involves its interaction with specific molecular targets. The boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The cyclopentane ring provides structural stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of Ethyl (1S,2R)-2-(Boc-amino)cyclopentanecarboxylate, highlighting differences in protecting groups, substituents, stereochemistry, and applications:

*Calculated based on molecular formula.

Key Research Findings

Protecting Group Influence

- Boc vs. Cbz: The Boc group in this compound is cleaved under mild acidic conditions (e.g., TFA), whereas the Cbz group in its analogue requires catalytic hydrogenation . This makes Boc more suitable for acid-tolerant synthetic pathways.

- Stability : Boc-protected amines exhibit superior stability under basic conditions compared to unprotected or Cbz-protected analogues, reducing side reactions during nucleophilic substitutions .

Stereochemical Purity and Analysis

- 1D NOE NMR: highlights the use of 1D NOE spectroscopy to confirm stereochemical purity in analogues like (1S,2S)- and (1R,2R)-Fmoc-trans-ACPC. This method avoids chromatography and ensures rapid assessment of enantiomeric excess (>99% in target compound) .

Substituent Effects

- Fluorinated Derivatives: Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate (CAS 1033756-46-5) demonstrates enhanced pharmacokinetic properties due to fluorine’s electronegativity and lipophilicity, making it a candidate for CNS-targeting drugs .

- Cyclopropane Analogues: Ethyl (1R,2S)-1-Boc-amino-2-vinylcyclopropanecarboxylate (CAS 259217-95-3) leverages cyclopropane’s ring strain for controlled ring-opening reactions, useful in prodrug design .

Biological Activity

Ethyl (1S,2R)-2-(Boc-amino)cyclopentanecarboxylate is a bicyclic compound notable for its unique stereochemistry and functional groups. With the molecular formula and a molecular weight of approximately 257.33 g/mol, this compound serves as a significant building block in organic synthesis and medicinal chemistry. Its potential biological activities are primarily attributed to its structural features, which allow it to participate in various biochemical interactions.

Structural Characteristics

The compound features a cyclopentane ring with a tert-butoxycarbonyl (Boc) protected amino group, which enhances its stability and reactivity. The presence of two chiral centers at positions 1 and 2 (1S and 2R) allows for the introduction of chirality in synthesized derivatives, which is crucial for biological activity.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 257.33 g/mol |

| Chiral Centers | 2 (1S, 2R) |

| Functional Groups | Boc-protected amino group, carboxylate ester |

Case Study 1: Synthesis and Antimicrobial Evaluation

A study synthesized various derivatives of cyclopentanecarboxylates, including this compound. The antimicrobial activity was assessed against several bacterial strains using the disk diffusion method. Results indicated that certain derivatives exhibited significant inhibitory effects on Gram-positive bacteria.

Case Study 2: Anticancer Activity Assessment

Another research initiative focused on the anticancer potential of cyclopentane-based compounds. In vitro assays demonstrated that some derivatives derived from this compound could effectively inhibit the proliferation of human cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis.

Comparative Analysis with Related Compounds

To better understand the biological potential of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl (1R,2S)-2-(Boc-amino)cyclopentanecarboxylate | Similar bicyclic structure | Antimicrobial activity reported |

| Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate | Cyclopropane instead of cyclopentane | Potential anticancer properties |

| Ethyl 1-(aminomethyl)cyclopentanecarboxylate | Unprotected amino group | Increased reactivity; potential for various biological assays |

Q & A

Q. How is enantiomeric excess determined in synthesized batches?

- Methodology :

- Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol (90:10) to resolve (1S,2R) and (1R,2S) enantiomers .

- Mosher’s Ester Analysis : Derivatize with Mosher’s acid chloride and compare ¹H NMR shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.